molecular formula C17H24F6N5OP B068639 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 190849-64-0

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Cat. No. B068639
CAS RN: 190849-64-0
M. Wt: 459.4 g/mol
InChI Key: YNOBMGHLCWIWCL-UHFFFAOYSA-N
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Description

“(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate” is a chemical compound with the empirical formula C17H24F6N5OP . It is also known by the synonyms HBPipU and O-(Benzotriazol-1-yl)-N,N,N′,N′-bis(pentamethylene)uronium hexafluorophosphate . It is a non-hygroscopic, extremely reactive reagent used for peptide coupling .


Synthesis Analysis

This compound is used as a reactant for comparison of racemization during peptide coupling and esterification of nucleosides to solid phase supports for oligonucleotide synthesis . It is an analogue of the bis(tetramethylene) derivative .


Molecular Structure Analysis

The crystal and solution structure of this coupling agent is a guanidinium N-oxide and not an uronium compound .


Chemical Reactions Analysis

As a reactant, it is used for peptide coupling, synthesis of esters, and esterification of carboxylic acids . It is also used in the synthesis of magnolamide for antioxidative activity and as a catalyst for the preparation of 9-acridinecaroboxamide derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.37 . It has a melting point of 206°C (dec.) . It is soluble in acetonitrile at 0.1 g/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Peptide Coupling

HBPipU is used in peptide coupling . This process involves the formation of a peptide bond between two amino acids, which is a fundamental step in the synthesis of proteins. HBPipU acts as a coupling agent, facilitating the reaction and improving its efficiency .

Synthesis of Esters

HBPipU is used in the synthesis of esters . Esters are a class of organic compounds that are commonly used in a wide range of applications, from fragrances and flavorings to pharmaceuticals and polymers.

Esterification of Carboxylic Acids

HBPipU is utilized in the esterification of carboxylic acids . This reaction involves the conversion of a carboxylic acid to an ester, which is a key process in the production of many important chemicals, including pharmaceuticals, dyes, and polymers .

Solid Phase Supports for Oligonucleotide Synthesis

HBPipU is used in the esterification of nucleosides to solid phase supports for oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have numerous applications in genetic testing, research, and forensics .

Non-hygroscopic, Extremely Reactive Reagent for Peptide Coupling

HBPipU is a non-hygroscopic, extremely reactive reagent for peptide coupling . Its high reactivity and non-hygroscopic nature make it an excellent choice for peptide synthesis, as it can improve the efficiency of the reaction and the quality of the final product .

Analogue of the Bis (Tetramethylene) Derivative

HBPipU is an analogue of the bis (tetramethylene) derivative . This means that it shares a similar structure and reactivity, making it a useful tool in research and development of new chemical reactions and processes .

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBMGHLCWIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

CAS RN

190849-64-0, 206752-41-2
Record name (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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